

# An In-Depth Technical Guide to the Structure of Amino-PEG2-C2-acid

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## Compound of Interest

Compound Name: Amino-PEG2-C2-acid

Cat. No.: B605449

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## Introduction

**Amino-PEG2-C2-acid**, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a bifunctional molecule widely utilized in bioconjugation, drug development, and nanotechnology. [1][2] Its structure is characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic diethylene glycol (PEG2) spacer.[1][3][4] This unique arrangement allows for the covalent linkage of two different molecules, making it a valuable tool for researchers and scientists in creating complex bioconjugates. The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3][4][5]

## Core Molecular Structure

The fundamental structure of **Amino-PEG2-C2-acid** consists of three key components:

- Amino Group (-NH<sub>2</sub>): A primary amine located at one terminus of the molecule. This functional group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes to form stable amide or imine bonds.[3][4][5]
- PEG2 Linker (-O-CH<sub>2</sub>-CH<sub>2</sub>-O-CH<sub>2</sub>-CH<sub>2</sub>-): A short chain of two repeating ethylene glycol units. This hydrophilic spacer is central to the molecule's utility, as it imparts increased water solubility and reduces the potential for aggregation of the conjugated molecules.[1][3][4][5]

- C2-acid (Propanoic Acid, -CH<sub>2</sub>-CH<sub>2</sub>-COOH): A two-carbon chain terminating in a carboxylic acid group. This functional group can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds.<sup>[3][4][5]</sup> Common activating agents include carbodiimides like EDC or coupling reagents such as HATU.<sup>[4][5]</sup>

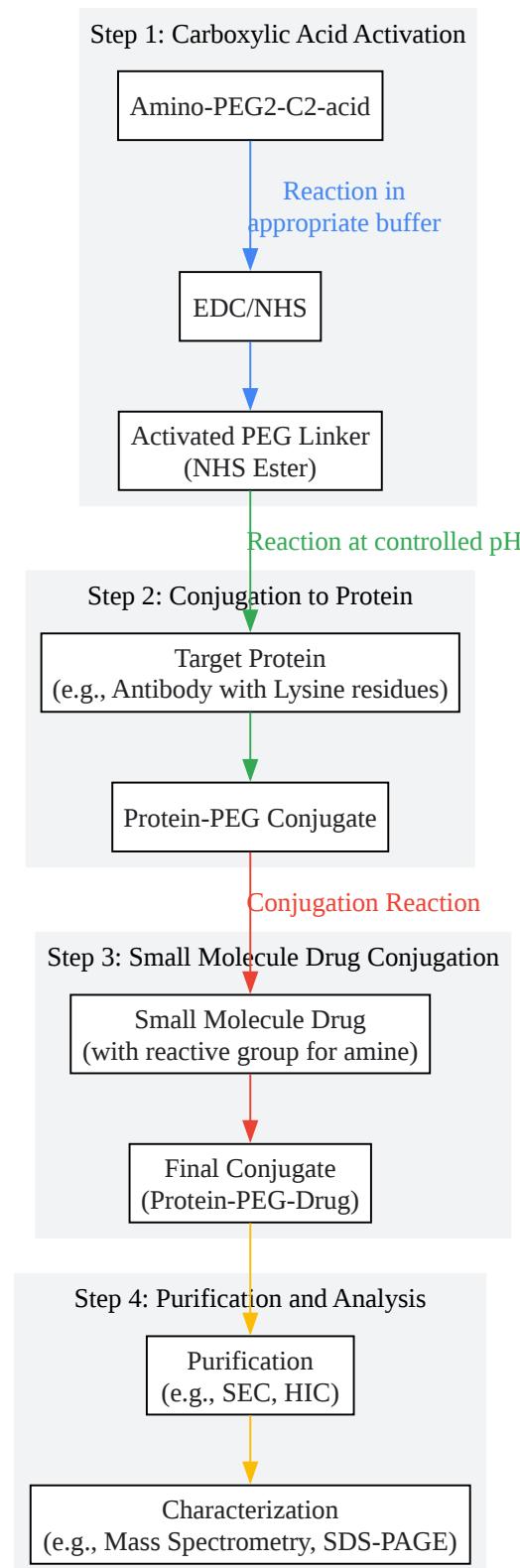
### Quantitative Data Summary

The key physicochemical properties of **Amino-PEG2-C2-acid** are summarized in the table below for easy reference.

Property	Value
CAS Number	791028-27-8 <sup>[6][7][8]</sup>
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>4</sub> <sup>[6][7][9]</sup>
Molecular Weight	177.20 g/mol <sup>[6][8][9]</sup>
IUPAC Name	3-[2-(2-aminoethoxy)ethoxy]propanoic acid <sup>[7]</sup>
Purity	≥95% <sup>[1][7][10]</sup>
Physical Form	Solid <sup>[7]</sup>
Solubility	Soluble in DMSO <sup>[8][9]</sup>

### Experimental Protocols: A Representative Application in Bioconjugation

**Amino-PEG2-C2-acid** is frequently employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).<sup>[5][8][11][12]</sup> A generalized experimental workflow for its use in conjugating a protein to a small molecule drug is outlined below.



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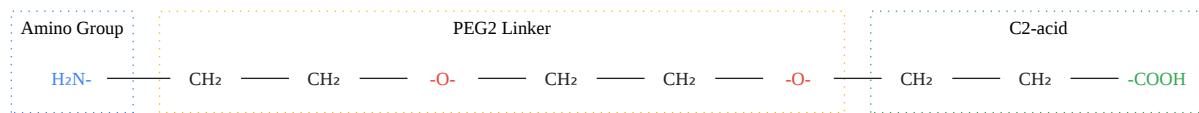
A generalized workflow for the use of **Amino-PEG2-C2-acid** in bioconjugation.

## Methodology:

- Activation of the Carboxylic Acid: The carboxylic acid moiety of **Amino-PEG2-C2-acid** is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This reaction is usually carried out in an appropriate buffer, such as MES buffer, at a slightly acidic pH.
- Conjugation to a Protein: The activated PEG linker is then reacted with the target protein. The primary amine groups on the surface of the protein, such as the epsilon-amino group of lysine residues, will react with the NHS ester of the PEG linker to form a stable amide bond. This reaction is typically performed at a physiological or slightly basic pH to ensure the deprotonation of the lysine amine groups.
- Conjugation to a Small Molecule: The free amine group on the other end of the now protein-conjugated PEG linker is available for reaction with a second molecule, such as a small molecule drug. The drug must possess a functional group that can react with the amine, for example, an activated carboxylic acid.
- Purification and Analysis: The final conjugate is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The integrity and purity of the conjugate are then confirmed by methods like mass spectrometry and SDS-PAGE.

## Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of **Amino-PEG2-C2-acid**, highlighting its key functional groups.



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The chemical structure of **Amino-PEG2-C2-acid**.

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